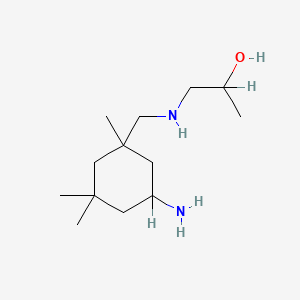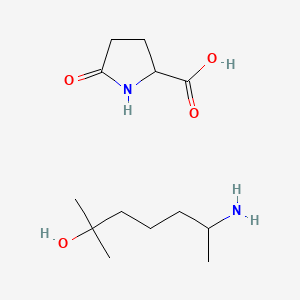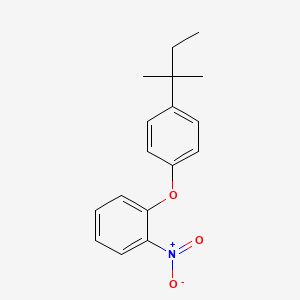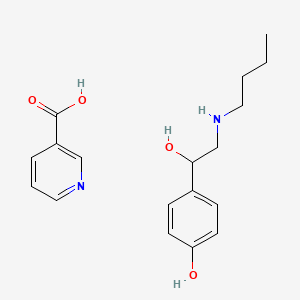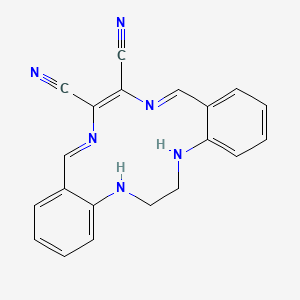
15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile is a complex organic compound known for its unique structural properties. This compound belongs to the class of macrocyclic ligands, which are known for their ability to form stable complexes with various metal ions. The presence of multiple nitrogen atoms in the macrocyclic ring allows for strong coordination with metal ions, making it a valuable compound in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metal ions.
Industry: Utilized in the development of advanced materials such as conductive polymers and supramolecular networks.
Mecanismo De Acción
The mechanism of action of 15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal ions, leading to various catalytic and biological effects. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
4,11-Dihydro-5,7,12,14-tetramethyldibenzo(b,i)(1,4,8,11)tetraazacyclotetradecine: A similar macrocyclic ligand with methyl groups at specific positions.
5,14-Dihydro-6,8,15,17-tetramethyldibenzo(b,i)(1,4,8,11)tetraazacyclotetradecine: Another related compound with a different substitution pattern.
Uniqueness
15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile is unique due to the presence of dicarbonitrile groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong and stable coordination, such as in catalysis and material science.
Propiedades
Número CAS |
77037-31-1 |
|---|---|
Fórmula molecular |
C20H16N6 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(14Z)-2,5,13,16-tetrazatricyclo[16.4.0.06,11]docosa-1(22),6,8,10,12,14,16,18,20-nonaene-14,15-dicarbonitrile |
InChI |
InChI=1S/C20H16N6/c21-11-19-20(12-22)26-14-16-6-2-4-8-18(16)24-10-9-23-17-7-3-1-5-15(17)13-25-19/h1-8,13-14,23-24H,9-10H2/b20-19-,25-13?,26-14? |
Clave InChI |
UCHHBXJVWWEPSW-CBHMYJGPSA-N |
SMILES isomérico |
C1CNC2=CC=CC=C2C=N/C(=C(\N=CC3=CC=CC=C3N1)/C#N)/C#N |
SMILES canónico |
C1CNC2=CC=CC=C2C=NC(=C(N=CC3=CC=CC=C3N1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


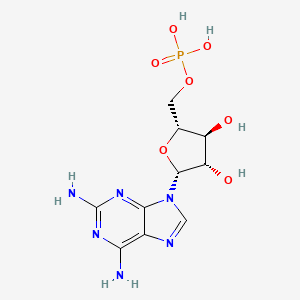
![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)
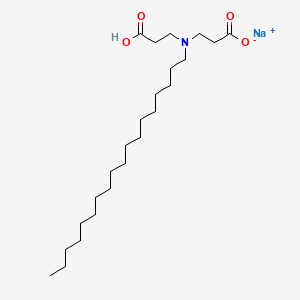
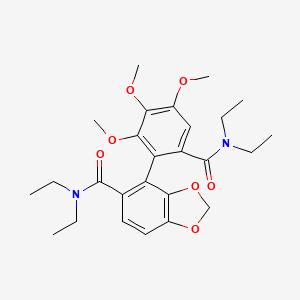
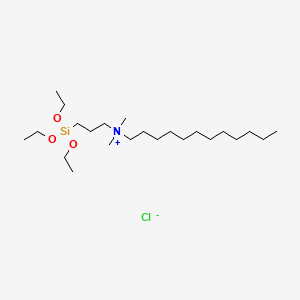
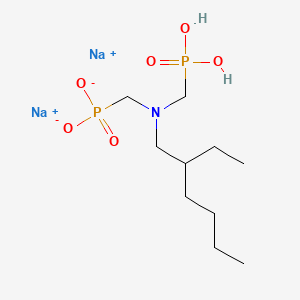
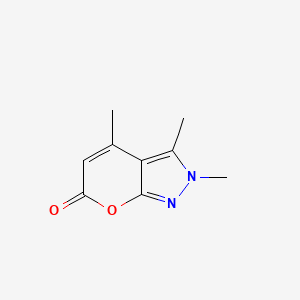
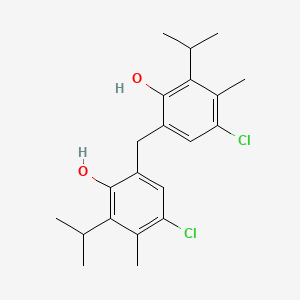
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)

